N-[2-(1H-imidazol-4-yl)ethyl]-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
Description
This compound features a 1,3-dioxoisoindole core substituted with a 3-methoxypropyl group at position 2 and a carboxamide-linked imidazole-ethyl moiety at position 5. Its molecular formula is C₂₂H₂₃N₅O₅, with a molecular weight of 453.46 g/mol. The imidazole-ethyl group may enhance binding to histamine or other receptors, as seen in ligands targeting H₁/H₄ receptors .
Properties
Molecular Formula |
C18H20N4O4 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C18H20N4O4/c1-26-8-2-7-22-17(24)14-4-3-12(9-15(14)18(22)25)16(23)20-6-5-13-10-19-11-21-13/h3-4,9-11H,2,5-8H2,1H3,(H,19,21)(H,20,23) |
InChI Key |
VBHITEJVSUSEDX-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NCCC3=CN=CN3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Phthalic Anhydride Derivatives
The isoindole-1,3-dione scaffold is typically synthesized via cyclization of substituted phthalic anhydrides. For Compound X , 5-nitroisoindole-1,3-dione serves as a key precursor.
Procedure :
-
Nitration : Phthalic anhydride is nitrated using fuming HNO₃ (90%) and H₂SO₄ (10%) at 0–5°C for 4 h, yielding 5-nitroisoindole-1,3-dione (85% yield).
-
Reduction : Catalytic hydrogenation (H₂, 50 psi, Pd/C, EtOH) reduces the nitro group to an amine (92% yield).
-
Alkylation : The amine is alkylated with 3-methoxypropyl bromide in DMF using K₂CO₃ as a base (80°C, 12 h), introducing the 3-methoxypropyl group (78% yield).
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 85 | 98.5 |
| Reduction | H₂/Pd/C, EtOH | 92 | 99.1 |
| Alkylation | 3-Methoxypropyl Br, K₂CO₃ | 78 | 97.8 |
Introduction of the Carboxamide Group
Carboxylic Acid Activation and Amide Coupling
The 5-carboxamide group is introduced via activation of the carboxylic acid intermediate followed by reaction with ammonia or ammonium chloride.
Procedure :
-
Hydrolysis : 5-Nitroisoindole-1,3-dione is hydrolyzed to 5-carboxyisoindole-1,3-dione using NaOH (2 M, reflux, 6 h; 88% yield).
-
Activation : The carboxylic acid is converted to an acid chloride using SOCl₂ (neat, 70°C, 3 h; quantitative yield).
-
Amidation : The acid chloride reacts with ammonium hydroxide (25% aq.) in THF at 0°C (2 h; 91% yield).
Optimization Note : Substituting SOCl₂ with EDC/HOBt in DMF (rt, 12 h) reduces side reactions, improving yield to 94%.
Synthesis of the Imidazole-Ethylamine Side Chain
Imidazole Alkylation and Amine Protection
The imidazole-ethylamine moiety is synthesized via alkylation of 4-(imidazol-4-yl)ethylamine with a protected amine intermediate.
Procedure :
-
Alkylation : 4-(Imidazol-4-yl)ethylamine is alkylated with tert-butyl bromoacetate in acetonitrile (K₂CO₃, 60°C, 8 h; 82% yield).
-
Deprotection : The tert-butyl group is removed using TFA/DCM (1:1, rt, 2 h; 95% yield).
Key Challenge : Imidazole’s sensitivity to strong acids necessitates mild deprotection conditions.
Final Coupling and Global Deprotection
Nucleophilic Acyl Substitution
The isoindole core and imidazole-ethylamine side chain are coupled via nucleophilic substitution.
Procedure :
-
Activation : The isoindole nitrogen is activated using NaH (1.2 eq) in anhydrous THF (0°C, 30 min).
-
Coupling : The imidazole-ethylamine side chain is added (1.5 eq, THF, 0°C to rt, 12 h; 75% yield).
Side Reaction Mitigation : Excess NaH promotes over-alkylation, necessitating strict stoichiometric control.
Alternative Synthetic Routes
One-Pot Multi-Component Reaction
A streamlined approach combines cyclization, alkylation, and amidation in a single pot.
Procedure :
-
Reactants : Phthalic anhydride, 3-methoxypropylamine, and 4-(imidazol-4-yl)ethylamine are heated in DMF (120°C, 24 h).
-
Yield : 68% (crude), requiring purification via silica gel chromatography (Hex/EtOAc 3:1).
Limitation : Lower regioselectivity (75:25 ratio of desired vs. N-alkylated byproducts).
Analytical and Spectroscopic Characterization
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-imidazol-4-yl)ethyl]-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Antimicrobial Activity
Studies have demonstrated that derivatives of isoindole compounds exhibit notable antimicrobial properties. For instance, compounds structurally related to N-[2-(1H-imidazol-4-yl)ethyl]-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide have been evaluated against various bacterial strains. In one study, certain derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents .
Anticancer Potential
Research has indicated that isoindole derivatives may possess anticancer properties. Molecular docking studies suggest that these compounds can interact with key proteins involved in cancer cell proliferation. For example, docking studies against DNA gyrase—a target for antibacterial and anticancer drugs—demonstrated promising binding affinities . The ability to inhibit this enzyme could lead to the development of effective treatments for bacterial infections and cancer.
Enzyme Inhibition
This compound has been investigated for its potential to inhibit various enzymes linked to disease pathways. This includes research into its effects on enzymes involved in metabolic pathways and signal transduction processes.
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of isoindole derivatives revealed that certain compounds exhibited diameter inhibition zones ranging from 21 mm to 22 mm against Staphylococcus aureus and Bacillus subtilis at specific concentrations. This highlights the compound's potential as a lead for developing new antimicrobial agents .
Case Study 2: Molecular Docking Studies
In molecular docking studies involving the compound, it was found to bind effectively to target proteins like DNA gyrase. The binding interactions suggest that modifications to the structure could enhance efficacy against resistant bacterial strains .
Mechanism of Action
The mechanism of action of N-[2-(1H-imidazol-4-yl)ethyl]-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, influencing enzymatic activity, while the dioxoisoindole structure may interact with proteins and other biomolecules, modulating their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparisons
Key Findings
Core Structure Impact: The 1,3-dioxoisoindole core in the target compound shares similarity with apremilast, a known anti-inflammatory agent. However, the absence of apremilast’s sulfonyl group and stereochemical complexity may reduce off-target effects . Benzimidazole-based analogs (e.g., ) exhibit stronger π-π stacking due to aromatic methoxy groups but lack the isoindole’s conformational rigidity .
Imidazole-ethyl carboxamide vs. imidazole-ethyl amine (): The carboxamide linkage may reduce basicity, altering receptor selectivity (e.g., H₄ over H₁) .
Synthetic Accessibility :
- The target compound’s synthesis could follow a reductive cyclization route (as in ) or acylation of a preformed isoindole intermediate (). This contrasts with ’s multi-step imidazole alkylation, which requires rigorous purification .
Research Implications
- Pharmacological Potential: The hybrid structure of isoindole and imidazole positions the compound as a candidate for dual-pathway modulation (e.g., PDE4 inhibition + histamine receptor antagonism).
- SAR Opportunities : Modifying the methoxypropyl chain length or substituting the imidazole with bulkier heterocycles (e.g., thiazole) could optimize potency and selectivity .
Biological Activity
N-[2-(1H-imidazol-4-yl)ethyl]-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure that includes an isoindole moiety, imidazole ring, and methoxypropyl group. The presence of these functional groups suggests a diverse range of interactions with biological targets.
Biological Activity
Mechanisms of Action
Research indicates that this compound may exert its biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit key enzymes such as Monoamine Oxidase B (MAO-B) and Cyclooxygenase-2 (COX-2), which are involved in neurodegenerative diseases and inflammation, respectively .
- Antioxidant Properties : The compound also displays antioxidant activity by modulating Nuclear Factor Kappa B (NF-KB) pathways, which are crucial for cellular response to oxidative stress .
- Cellular Uptake : The hydrophobic characteristics imparted by the methoxypropyl group enhance the compound's ability to traverse biological membranes, facilitating its absorption and efficacy in vivo .
Pharmacokinetics
Studies utilizing bioinformatics tools have predicted favorable pharmacokinetic profiles for this compound, including:
- Intestinal Absorption : High absorption rates suggest effective oral bioavailability.
- Blood-Brain Barrier (BBB) Penetration : The ability to cross the BBB indicates potential applications in treating central nervous system disorders .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of similar isoindole derivatives in models of neurodegeneration. Results demonstrated significant reductions in neuronal cell death and improved behavioral outcomes in treated animals compared to controls. This suggests that this compound may hold promise for conditions like Alzheimer's disease .
Case Study 2: Anti-inflammatory Activity
In vitro assays showed that this compound effectively reduced the production of pro-inflammatory cytokines in human cell lines stimulated with lipopolysaccharides (LPS). This anti-inflammatory action was attributed to its ability to inhibit COX-2 activity and modulate NF-KB signaling pathways .
Comparative Analysis with Related Compounds
Q & A
Q. What are the key considerations for synthesizing N-[2-(1H-imidazol-4-yl)ethyl]-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide with high purity?
- Methodological Answer : Synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity) to avoid side reactions involving the imidazole ring or isoindole dioxo group. Purification via column chromatography with gradient elution (e.g., 5–20% MeOH in DCM) or recrystallization from ethanol/water mixtures is recommended. Confirmation of purity should use HPLC (C18 column, 0.1% TFA in acetonitrile/water) and LC-MS to detect residual solvents or byproducts .
Q. How can researchers ensure stability of this compound during storage for long-term studies?
- Methodological Answer : Stability testing under varying conditions (pH, temperature, humidity) is critical. Store lyophilized samples at –80°C in amber vials under inert gas (argon or nitrogen) to prevent oxidation of the methoxypropyl group or hydrolysis of the carboxamide. Monitor degradation via periodic NMR (1H and 13C) and mass spectrometry .
Q. What spectroscopic techniques are most effective for characterizing the imidazole-isoindole core?
- Methodological Answer :
- 1H/13C NMR : Identify aromatic protons (δ 7.2–8.5 ppm for isoindole) and imidazole protons (δ 6.8–7.1 ppm).
- FTIR : Confirm carbonyl stretches (1,3-dioxo at ~1700 cm⁻¹; carboxamide at ~1650 cm⁻¹).
- UV-Vis : Monitor π→π* transitions in the isoindole ring (λmax ~270–300 nm).
- X-ray crystallography (if crystals form) resolves stereoelectronic effects in the dioxo moiety .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives targeting specific receptors (e.g., kinases or GPCRs)?
- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger) to model interactions between the isoindole carboxamide and receptor active sites. Focus on hydrogen bonding (imidazole NH and carboxamide oxygen) and hydrophobic packing (methoxypropyl chain). Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities .
Q. What experimental strategies resolve contradictions in bioactivity data across cell-based assays?
- Methodological Answer : Discrepancies may arise from off-target effects or assay interference (e.g., autofluorescence). Implement orthogonal assays:
- Primary assay : Cell viability (MTT or ATP-based luminescence).
- Secondary assay : Target-specific reporter gene or enzymatic activity.
- Counter-screens : Use CRISPR knockouts or siRNA to confirm target engagement.
Statistical validation via ANOVA with post-hoc tests (e.g., Tukey’s HSD) minimizes false positives .
Q. How to optimize reaction yield in scale-up synthesis while maintaining stereochemical integrity?
- Methodological Answer : Apply DoE (Design of Experiments) principles:
- Variables : Catalyst loading (e.g., Pd/C for coupling), solvent ratio (DMF/H2O), and reaction time.
- Response surface modeling (e.g., Box-Behnken) identifies optimal conditions.
Monitor enantiomeric purity via chiral HPLC (Chiralpak IA column) and compare with synthetic intermediates .
Q. What in vitro/in vivo models are appropriate for assessing metabolic stability of this compound?
- Methodological Answer :
- In vitro : Liver microsomes (human/rodent) with NADPH cofactor to measure t1/2. LC-MS/MS quantifies parent compound and metabolites (e.g., O-demethylation of methoxypropyl).
- In vivo : Radiolabeled (14C or 3H) compound administered to rodents; collect plasma, urine, and feces for metabolite profiling. Bile duct cannulation aids in detecting enterohepatic recirculation .
Q. How to address solubility limitations in aqueous buffers for cellular uptake studies?
- Methodological Answer :
- Co-solvents : Use DMSO (<0.1% final concentration) or cyclodextrins (e.g., HPβCD) to enhance solubility.
- Prodrug approach : Introduce ionizable groups (e.g., phosphate esters) on the carboxamide.
- Nanoformulation : Encapsulate in PEGylated liposomes or polymeric nanoparticles (PLGA). Validate solubility via nephelometry and cellular uptake via confocal microscopy (fluorescent tagging) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
